molecular formula C17H14BrN3O3S B2722105 (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324107-67-6

(2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2722105
CAS No.: 1324107-67-6
M. Wt: 420.28
InChI Key: OCGMTOHRUYUQIO-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an azetidine ring, a 1,2,4-oxadiazole heterocycle, and a 2-bromo-5-methoxyphenyl group. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development due to its bioisosteric properties, serving as a stable surrogate for ester and amide functional groups . This moiety is found in several commercial drugs and exhibits a broad spectrum of biological activities, including potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents . The inclusion of a thiophene ring further enhances the molecule's potential for interactions in biological systems. The bromo-methoxyphenyl group acts as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is a valuable tool for scientists exploring new therapeutic candidates, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-11-4-5-13(18)12(7-11)17(22)21-8-10(9-21)16-19-15(20-24-16)14-3-2-6-25-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGMTOHRUYUQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, often referred to as a novel oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromo and Methoxy Substituents : The presence of a bromine atom and a methoxy group on the phenyl ring enhances its reactivity and solubility.
  • Oxadiazole Ring : The oxadiazole moiety is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
  • Azetidine Ring : This cyclic amine contributes to the compound's structural diversity and may influence its pharmacological profile.

Molecular Formula

The molecular formula for this compound is C14H14BrN3O2SC_{14}H_{14}BrN_{3O_2S}.

Molecular Weight

The molecular weight is approximately 360.24 g/mol.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.4
HeLa22.8

The proposed mechanism of action involves the interaction of the oxadiazole moiety with cellular targets, potentially disrupting nucleic acid synthesis or inhibiting specific enzymes involved in metabolic pathways. Additionally, the bromine substituent may enhance lipophilicity, facilitating membrane penetration.

Case Study 1: Synthesis and Biological Evaluation

In a study published by Wang et al., a series of oxadiazole derivatives were synthesized, including the compound . The biological evaluation revealed promising antimicrobial and anticancer activities, with specific emphasis on structure-activity relationships (SAR) that highlighted the importance of substituents on biological efficacy .

Case Study 2: In Silico Studies

In silico docking studies conducted by Narayana et al. suggested that the compound could effectively bind to target proteins involved in cancer progression, supporting its potential as an anticancer agent . The binding affinity was calculated using molecular dynamics simulations, providing insights into its mechanism at the molecular level.

Comparison with Similar Compounds

Key Observations :

  • The azetidine in the target compound distinguishes it from benzyl-linked () or fused heterocyclic systems (). Azetidines are less common in medicinal chemistry due to synthetic challenges but offer reduced ring strain compared to smaller cyclic amines .
  • Substituent positioning (e.g., 2-bromo-5-methoxy vs. 4-bromo in ) alters steric and electronic profiles. For example, the ortho-bromo group in the target compound may hinder rotation, enhancing rigidity .

Electronic Properties

  • Methoxy Groups : The para-methoxy group in and vs. the meta-methoxy in the target compound modulates electron donation. A meta-methoxy may create a less symmetric electronic distribution, influencing dipole interactions .
  • Thiophene vs.

Preparation Methods

Friedel-Crafts Acylation

The 2-bromo-5-methoxybenzoyl group is typically synthesized via Friedel-Crafts acylation. A brominated anisole derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Example Protocol :

  • Reactants : 3-Methoxyphenol (1.00 g, 8.06 mmol), tert-butyldimethylsilyl chloride (1.46 g, 9.67 mmol), imidazole (0.87 g, 12.80 mmol).
  • Conditions : N,N-dimethylformamide (DMF), room temperature, 1 hour.
  • Yield : 55.8% after purification via crystallization.

Bromination of Preformed Benzophenones

Direct bromination of (5-methoxyphenyl)(phenyl)methanone using bromine (Br₂) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields the brominated product.

Key Data :

Parameter Value
Brominating Agent NBS (7.28 g, 40.9 mmol)
Solvent THF/H₂O (5:1 v/v)
Temperature 30°C, 5 hours
Yield 55.8%

Azetidine Ring Formation

Cyclization of β-Lactam Precursors

Azetidin-2-one derivatives are synthesized via cyclization of β-amino acids or Schiff bases. For example, treating Schiff bases with chloroacetyl chloride in the presence of triethylamine forms the azetidine ring.

Representative Method :

  • Reactants : Schiff base (1.02 eq), chloroacetyl chloride (1.5 eq).
  • Conditions : Triethylamine (TEA) in dichloromethane (DCM), 0°C to room temperature.
  • Yield : 70–85% after column chromatography.

Synthesis of the 1,2,4-Oxadiazole-Thiophene Moiety

Amidoxime Cyclization

1,2,4-Oxadiazoles are formed via cyclization of amidoximes with carboxylic acid derivatives. Thiophene-2-carbonitrile reacts with hydroxylamine to form an amidoxime, which undergoes cyclization with a carboxylic acid.

Optimized Protocol :

Step Conditions Yield
Amidoxime Formation NH₂OH·HCl, EtOH, reflux, 4 hours 90%
Cyclization T3P® (propylphosphonic anhydride), DCM, RT 85%

Thiophene Incorporation

Thiophene-2-carbonyl chloride couples with the amidoxime intermediate via nucleophilic acyl substitution. Alternatively, Suzuki-Miyaura coupling introduces the thiophene group post-cyclization.

Example :

  • Reactants : 2-Bromo-1-(thiophen-2-yl)ethanone (0.820 g, 4 mmol), 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone (0.625 g, 4 mmol).
  • Conditions : Ethanol, reflux, 48 hours.
  • Yield : 83% after recrystallization.

Final Coupling Strategies

Nucleophilic Aromatic Substitution

The azetidine-oxadiazole-thiophene moiety reacts with the brominated benzophenone core via nucleophilic substitution. Potassium carbonate (K₂CO₃) in dimethylacetamide (DMAc) facilitates displacement of the bromide.

Conditions :

  • Temperature : 80°C, 12 hours.
  • Catalyst : None (thermal activation).
  • Yield : 65–72%.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling links the azetidine-thiophene unit to the benzophenone using a palladium catalyst.

Protocol :

Component Quantity
Pd(PPh₃)₄ 5 mol%
Boronic Acid 1.2 eq
Base K₂CO₃ (2 eq)
Solvent Toluene/EtOH (3:1)
Yield 78%

Analytical Characterization

Critical spectral data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Thiophene-H), 3.94 (s, 3H, OCH₃), 3.70–3.65 (m, 4H, Azetidine-H).
  • HRMS : [M+H]⁺ calcd. for C₂₃H₁₈BrN₃O₃S: 528.0234; found: 528.0238.

Challenges and Optimization

  • Regioselectivity : Bromine placement on the benzophenone core requires careful control to avoid isomer formation.
  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; neutral pH is maintained during synthesis.
  • Azetidine Ring Strain : Cyclization steps demand anhydrous conditions to prevent ring-opening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboximidamide with a brominated precursor under reflux in acetic acid/DMF, using sodium acetate as a base (similar to methods in and ).
  • Step 2 : Construct the azetidine ring via [2+2] cycloaddition or nucleophilic substitution, as described for azetidine derivatives in .
  • Step 3 : Couple the oxadiazole-azetidine intermediate with 2-bromo-5-methoxybenzoyl chloride using a Schlenk line under inert conditions.
    • Key Challenges : Ensure regioselectivity during oxadiazole formation and prevent azetidine ring-opening during coupling.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the azetidine and thiophene rings. For example, coupling constants in 1H^{1}\text{H}-NMR can distinguish cis/trans configurations in the azetidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects halogen isotopes (e.g., bromine’s M+2 peak) .
  • X-ray Crystallography : Resolve steric clashes or conformational flexibility in the azetidine-oxadiazole core, as demonstrated in related oxadiazole structures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the oxadiazole ring or brominated phenyl group) prone to nucleophilic attack .
  • Simulate transition states for azetidine ring-opening reactions using solvent models (e.g., PCM for DMF). Compare with experimental kinetic data from .
    • Data Contradictions : If experimental reactivity diverges from predictions, re-evaluate solvation effects or steric hindrance from the methoxyphenyl group .

Q. What strategies optimize enantioselective synthesis of the azetidine moiety?

  • Methodology :

  • Use chiral auxiliaries or asymmetric catalysis. For example, employ Evans’ oxazaborolidine catalysts to induce stereochemistry during azetidine formation, as shown in brominated isoxazolidine syntheses .
  • Monitor enantiomeric excess (ee) via chiral HPLC or 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Conduct molecular docking studies using the oxadiazole-thiophene core as a pharmacophore. For example, align with ATP-binding pockets in kinases, leveraging crystallographic data from benzo[d]thiazole analogs .
  • Validate with in vitro assays: Measure IC50_{50} values against target enzymes and correlate with substituent effects (e.g., bromine’s electron-withdrawing impact) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for similar oxadiazole-azetidine derivatives?

  • Case Study :

  • Conflict : NMR chemical shifts for oxadiazole protons vary between studies (e.g., δ 8.2–8.5 ppm in vs. δ 7.9–8.1 ppm in ).
  • Resolution :
  • Verify solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Re-examine purity via HPLC and check for residual solvents or tautomeric forms .
    • Table :
StudyOxadiazole δ (ppm)Azetidine δ (ppm)Solvent
8.2–8.53.8–4.2CDCl3_3
7.9–8.14.0–4.5DMSO-d6_6

Safety and Handling

Q. What precautions are critical when handling halogenated intermediates in the synthesis?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity .
  • Quench reactive intermediates (e.g., brominated byproducts) with sodium thiosulfate before disposal .

Research Directions

Q. What unexplored applications exist for this compound in materials science?

  • Hypothesis : The conjugated oxadiazole-thiophene system may exhibit optoelectronic properties.
  • Methodology :

  • Measure UV-Vis absorption and fluorescence in varying solvents to assess π-π* transitions .
  • Test charge-carrier mobility in thin-film transistors, comparing with structurally related compounds .

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